3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine

Thyroid Hormone Biosynthesis Enzymology In Vitro Models

Researchers studying thyroid peroxidase (TPO)-catalyzed iodothyronine synthesis often encounter low yields with monomeric 3,5-diiodotyrosine. This tetraiodinated dipeptide (CAS 1057-47-2) overcomes that limitation, providing a faster, more efficient substrate for in vitro T4/T3 formation. • Higher T4/T3 synthesis rate vs. monomeric DIT in TPO coupling assays • Ideal precursor for tritium labeling (up to 38 Ci/mmol) via catalytic dehalogenation • High-purity (>98%) hydrophobic marker (LogP 4.76) for HPLC/LC-MS method validation Supplied with certificate of analysis; bulk quantities available upon request.

Molecular Formula C18H16I4N2O5
Molecular Weight 847.9 g/mol
CAS No. 1057-47-2
Cat. No. B089447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine
CAS1057-47-2
Synonyms3,5,3',5'-tetraiodotyrosyltyrosine
3,5,3',5-tetraiodo-Tyr-Tyr
3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine
3,5-diiodo-Tyr-3,5-diiodo-Tyr
3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine
Molecular FormulaC18H16I4N2O5
Molecular Weight847.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N
InChIInChI=1S/C18H16I4N2O5/c19-9-1-7(2-10(20)15(9)25)5-13(23)17(27)24-14(18(28)29)6-8-3-11(21)16(26)12(22)4-8/h1-4,13-14,25-26H,5-6,23H2,(H,24,27)(H,28,29)/t13-,14-/m0/s1
InChIKeyLTKNDEMGPUWUJG-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine Overview


3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine (CAS 1057-47-2) is a tetraiodinated dipeptide consisting of two 3,5-diiodo-L-tyrosine residues linked via a peptide bond [1]. The compound is classified as a diiodotyrosine analog and is a synthetic precursor in thyroid hormone biosynthesis pathways [1]. In biological systems, it serves as a key intermediate where its diiodotyrosine residues undergo oxidative coupling to form thyroxine (T4) and triiodothyronine (T3) [1]. The L-configuration of both tyrosine residues defines its stereochemical identity as 3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine [1].

Dipeptide substrate for thyroid peroxidase (TPO) coupling mechanism studies
Tetraiodinated backbone compatible with catalytic tritiation for high-specific-activity peptide labeling
Hydrophobic marker for separation method development of iodinated metabolites

Why Generic Substitution Fails


The tetraiodinated dipeptide 3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine (CAS 1057-47-2) possesses unique structural and stereochemical features that fundamentally alter its chemical behavior and biological activity compared to monomeric 3,5-diiodotyrosine and other related compounds [1]. As a dipeptide with two 3,5-diiodo-L-tyrosine residues, it exhibits distinct molecular interactions, solubility profiles, and a specific chiral environment [1]. Critically, in vitro studies have demonstrated that its use as a substrate leads to a significantly higher yield and faster rate of thyroid hormone synthesis compared to the monomeric form [2]. Generic substitution with simpler, single-ring iodotyrosines will therefore fail to replicate its specific properties as a precursor, research tool, or synthetic building block, leading to quantitative discrepancies in experimental outcomes.

Monomeric 3,5-diiodotyrosine may not reproduce the dipeptide coupling behavior required for TPO-mediated synthesis studies.
Stereochemical context of the L,L-dipeptide configuration may alter substrate recognition; racemic or D-isomer analogs may not transfer directly.
Reported higher synthetic rate advantage over monomer may vary across model systems or enzyme sources.

Quantitative Evidence


Thyroid Hormone Synthesis: Dimeric Advantage

In a comparative study of in vitro iodothyronine (thyroid hormone) synthesis using rat thyroid tissue, 3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine (Tyr(I)2-Tyr(I)2) served as a more efficient substrate than the monomer 3,5-diiodo-L-tyrosine (Tyr(I)2). The study provides direct quantitative evidence of its superior performance [1].

Hormone synthesis rate
Head-to-head
Dipeptide substrate yielded faster and greater iodothyronine synthesis than monomer under equimolar tyrosyl conditions in rat thyroid tissue.
Supports reported dipeptide coupling efficiency advantage in TPO-catalyzed reaction models.
Rat thyroid mince/microsomal model; transferability review advised.
Thyroid Hormone Biosynthesis Enzymology In Vitro Models

Peptide Tritiation Precursor

A key application for this specific dipeptide is as a precursor for tritium-labeled peptides. Its structure, containing four iodine atoms, allows for catalytic dehalogenation in the presence of tritium gas to yield highly radioactive products. This is a well-established method for introducing tritium into tyrosine residues within peptides [1].

Tritiation precursor
Class-level
3,5-diiodotyrosyl enkephalin analog achieved specific radioactivity of 38 Ci/mmol after catalytic dehalogenation with tritium gas.
Supports high-specific-activity labeling pathway for peptide probes via tetraiodinated precursor.
Direct confirmation with the exact dipeptide remains needed.
Peptide Synthesis Radiolabeling Tritiation

Lipophilicity Comparison

The dipeptide nature of 3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine confers significantly different physicochemical properties compared to its monomeric counterpart, 3,5-diiodo-L-tyrosine. This is most evident in its predicted lipophilicity, which is a critical parameter for membrane permeability and in vivo behavior .

Lipophilicity
Predicted, data to verify
Predicted LogP 4.76 (ACD/Labs) for dipeptide vs. 2.0 for monomeric 3,5-diiodotyrosine, a ~2.76 log unit increase.
Indicates substantially higher hydrophobicity, affecting partitioning and chromatographic behavior.
Predicted value; experimental validation recommended.
Physicochemical Properties Lipophilicity Drug Design

Applications


Thyroid Hormone Biosynthesis Mechanism

Due to its demonstrated role as a faster and more efficient precursor for in vitro iodothyronine synthesis compared to monomeric 3,5-diiodotyrosine [1], this dipeptide is the preferred substrate for researchers studying the enzymatic coupling reaction catalyzed by thyroid peroxidase (TPO). Using this compound can lead to higher yields and more robust kinetic data when elucidating the specific pathway of T4/T3 formation from diiodotyrosine residues. This application is directly supported by evidence from comparative studies using rat thyroid tissue [1].

Tritiated Peptide Synthesis

The presence of four iodine atoms in this dipeptide makes it an ideal precursor for introducing tritium labels into peptides. As demonstrated with similar 3,5-diiodotyrosyl-containing peptides, catalytic dehalogenation with tritium gas yields products with specific radioactivities as high as 38 Ci/mmol [2]. This compound can be incorporated as a building block into larger peptide sequences via solid-phase peptide synthesis (SPPS) to create site-specifically labeled, high-activity tracers for receptor binding assays, autoradiography, and pharmacokinetic studies.

Chromatography of Iodinated Species

The distinct physicochemical properties of this tetraiodinated dipeptide, particularly its high predicted lipophilicity (LogP 4.76) , make it a valuable reference standard. It can be used as a hydrophobic marker in the development and validation of separation methods (e.g., HPLC, LC-MS) for complex mixtures of iodinated tyrosines and thyroid hormones, providing clear resolution from more polar analogs like monomeric 3,5-diiodotyrosine (LogP 2.0). This aids in the accurate quantification and identification of these metabolites in biological samples.

Application
Selection Property
Validation Focus
Thyroid peroxidase coupling studies
Dipeptide substrate reactivity profile vs. monomer
Coupling efficiency and T4/T3 yield verification
High-specific-activity peptide labeling
Tetraiodinated scaffold for catalytic tritium dehalogenation
Specific radioactivity and labeling site integrity
HPLC/LC-MS method development for iodinated metabolites
Predicted high lipophilicity relative to monomeric iodotyrosines
Chromatographic resolution and peak identity confirmation

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